molecular formula C11H12O5S B6312751 Ethyl 3-(2-sulfophenyl)acrylate CAS No. 1683526-75-1

Ethyl 3-(2-sulfophenyl)acrylate

Cat. No. B6312751
CAS RN: 1683526-75-1
M. Wt: 256.28 g/mol
InChI Key: AYDNHYOGOINHLA-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-sulfophenyl)acrylate (ESPA) is an organic compound that is widely used in the synthesis of various compounds, as well as in scientific research. It is a derivative of acrylate and is composed of ethyl, sulfur, and phenyl groups. ESPA is a colorless liquid with a low melting point and is soluble in most organic solvents. It is used in the synthesis of various compounds and is also used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-sulfophenyl)acrylate is not well understood. However, it is believed to act as a surfactant and to interact with proteins and other molecules in cells. It has also been shown to inhibit the activity of certain enzymes, such as phospholipase A2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Ethyl 3-(2-sulfophenyl)acrylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phospholipase A2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to have an anti-inflammatory effect and to reduce the levels of certain cytokines, such as interleukin-1β, in the body. Ethyl 3-(2-sulfophenyl)acrylate has also been shown to have an anti-cancer effect and to reduce the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 3-(2-sulfophenyl)acrylate is a relatively safe compound and is easy to use in laboratory experiments. It is readily available and can be synthesized in a relatively short amount of time. However, it is not very soluble in water, and its low melting point can make it difficult to handle. It is also relatively expensive, which can limit its use in experiments.

Future Directions

The future of Ethyl 3-(2-sulfophenyl)acrylate is promising. It is being studied for its potential use in the treatment of various diseases, such as cancer and inflammation. It is also being studied for its potential use in drug delivery systems, as well as its potential use in the synthesis of various compounds. Additionally, its potential use in the synthesis of polymers and surfactants is being explored. Finally, its potential use in the study of cell signaling pathways and the effects of various drugs on the body is also being studied.

Synthesis Methods

The synthesis of Ethyl 3-(2-sulfophenyl)acrylate is relatively simple and involves the reaction of ethyl acrylate with 2-sulfophenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen, in the presence of a Lewis acid, such as aluminum chloride. The reaction is then quenched with an aqueous solution of hydrochloric acid. The resulting product is then isolated and purified by distillation.

Scientific Research Applications

Ethyl 3-(2-sulfophenyl)acrylate is widely used in scientific research due to its unique properties. It is used in the synthesis of various compounds, such as polymers, surfactants, and catalysts. It is also used in the synthesis of pharmaceuticals and other organic compounds. Ethyl 3-(2-sulfophenyl)acrylate is also used in the study of biochemical and physiological effects. It is often used in the study of cell signaling pathways and the effects of various drugs on the body.

properties

IUPAC Name

2-[(E)-3-ethoxy-3-oxoprop-1-enyl]benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5S/c1-2-16-11(12)8-7-9-5-3-4-6-10(9)17(13,14)15/h3-8H,2H2,1H3,(H,13,14,15)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDNHYOGOINHLA-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-sulfophenyl)acrylate

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